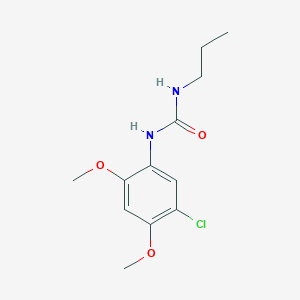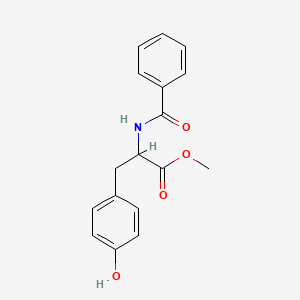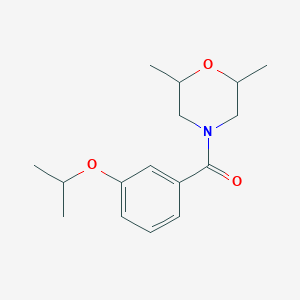
1-(5-Chloro-2,4-dimethoxyphenyl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-propylurea is an organic compound belonging to the class of phenylureas This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a propylurea moiety
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-propylurea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2,4-dimethoxyphenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-(5-Chloro-2,4-dimethoxyphenyl)-3-propylurea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2,4-dimethoxyphenyl)-3-propylurea can be compared with other similar compounds such as:
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea: This compound has a similar phenylurea structure but with a cyanopyrazinyl group instead of a propyl group.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea: This compound features a benzothiazolyl group, which imparts different chemical and biological properties.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(1H-indazol-5-yl)urea: The indazolyl group in this compound provides unique interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-4-5-14-12(16)15-9-6-8(13)10(17-2)7-11(9)18-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDRZJXLIBHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5335369.png)
METHANONE](/img/structure/B5335375.png)
![2-ethyl-1-isopropyl-4-[4-(2-pyridinylmethoxy)benzyl]piperazine](/img/structure/B5335381.png)
![7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5335387.png)
![prop-2-enyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335389.png)
![3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5335395.png)
![(2E)-N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5335396.png)
![N-[(3-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5335408.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5335410.png)
![2-[5-(4-sec-butoxy-3-chloro-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5335416.png)
![N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5335423.png)


![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
